molecular formula C10H21NO2 B8538787 tert-Butyl 2-(aminomethyl)-2-methylbutanoate

tert-Butyl 2-(aminomethyl)-2-methylbutanoate

Cat. No. B8538787
M. Wt: 187.28 g/mol
InChI Key: NVQKYRATYWFDNZ-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

To a slurry of Raney-Ni (2.9 g, 50% in H2O, rinsed 3 times with EtOH before use) in EtOH (40 mL) was added 2-cyano-2-methyl-butyric acid tert-butyl ester (650 mg, 3.55 mmol). The resulting mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours. The liquid was then carefully decanted into another flask and the metal was washed twice with EtOH. The combined EtOH solution was concentrated in vacuo to give the title compound in 600 mg, which was used directly in the subsequent step without further purification.
Name
2-cyano-2-methyl-butyric acid tert-butyl ester
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[C:7]([C:11]#[N:12])([CH3:10])[CH2:8][CH3:9])([CH3:4])([CH3:3])[CH3:2]>CCO.[Ni]>[C:1]([O:5][C:6](=[O:13])[C:7]([CH2:11][NH2:12])([CH3:10])[CH2:8][CH3:9])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
2-cyano-2-methyl-butyric acid tert-butyl ester
Quantity
650 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C(CC)(C)C#N)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid was then carefully decanted into another flask
WASH
Type
WASH
Details
the metal was washed twice with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOH solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CC)(C)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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